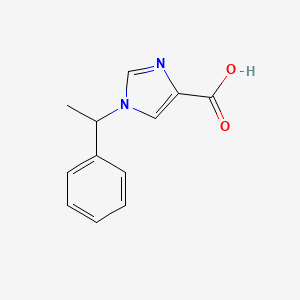

1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid is an organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1-phenylethylamine with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazole ring. The reaction conditions typically include heating the mixture under reflux for several hours.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the cyclization process.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding imidazole carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole derivatives.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products:

Oxidation: Imidazole carboxylic acids.

Reduction: Reduced imidazole derivatives.

Substitution: Nitrated or halogenated imidazole compounds.

Applications De Recherche Scientifique

1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mécanisme D'action

The mechanism of action of 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The phenylethyl group may enhance the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

1-Phenylethylamine: A precursor in the synthesis of 1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid.

Imidazole-4-carboxylic acid: A simpler imidazole derivative without the phenylethyl group.

1-(1-Phenylethyl)-1H-imidazole-5-carboxylic acid: A positional isomer with the carboxylic acid group at a different position on the imidazole ring.

Uniqueness: this compound is unique due to the presence of both the phenylethyl group and the imidazole ring, which confer distinct chemical and biological properties. The phenylethyl group enhances lipophilicity and binding interactions, while the imidazole ring provides versatility in chemical reactions and potential biological activity.

Activité Biologique

1-(1-Phenylethyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described by its molecular formula C10H10N2O2 and its IUPAC name, which reflects its imidazole core and carboxylic acid functionality. The imidazole ring is known for its role in various biological systems, making this compound a candidate for further investigation.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 178.20 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO and ethanol |

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for mitigating oxidative stress-related diseases.

Xanthine Oxidoreductase Inhibition

A significant area of study is the compound's role as an inhibitor of xanthine oxidoreductase (XOR). XOR is an enzyme involved in purine metabolism, and its overactivity can lead to conditions such as gout and hyperuricemia.

Case Study: XOR Inhibition

A study evaluated various derivatives of imidazole-4-carboxylic acids, including this compound. The results showed that this compound exhibited potent XOR inhibitory activity with an IC50 value comparable to established drugs like febuxostat .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, potentially due to its structural similarity to known antimicrobial agents.

The mechanism underlying the biological activities of this compound involves several pathways:

- XOR Inhibition : By binding to the active site of XOR, the compound prevents the conversion of hypoxanthine and xanthine into uric acid, thereby reducing uric acid levels.

- Antioxidant Mechanism : It may enhance the activity of endogenous antioxidant enzymes or directly neutralize free radicals.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the imidazole ring or carboxylic acid group can significantly alter potency and selectivity against target enzymes.

Table 2: Structure-Activity Relationship Insights

| Compound Variant | IC50 (nM) | Activity Type |

|---|---|---|

| This compound | 7.2 | XOR Inhibitor |

| 1-(4-Fluorophenyl)-1H-imidazole-4-carboxylic acid | 6.5 | XOR Inhibitor |

| 1-(3-Methoxyphenyl)-1H-imidazole-4-carboxylic acid | 15.0 | Moderate XOR Inhibitor |

Propriétés

IUPAC Name |

1-(1-phenylethyl)imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-7-11(12(15)16)13-8-14/h2-9H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDKQZOOBBIDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C=C(N=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.